molecular formula C23H34N2O12 B1495509 LacDiNAc(I) MP Glycoside CAS No. 1858223-95-6

LacDiNAc(I) MP Glycoside

Cat. No.: B1495509
CAS No.: 1858223-95-6
M. Wt: 530.5 g/mol
InChI Key: QYRBZLMELQPTLF-SZQBMKRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LacDiNAc(I) MP Glycoside is a complex glycoside molecule known for its unique structure and significant biological activities

Biochemical Analysis

Biochemical Properties

LacDiNAc(I) MP Glycoside plays a crucial role in biochemical reactions, particularly in the context of glycosylation. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is involved in the transfer of N-acetylgalactosamine (GalNAc) to N-acetylglucosamine (GlcNAc) residues on glycoproteins, facilitated by β4-N-acetylgalactosaminyltransferases (β4GalNAcT3 and β4GalNAcT4) . These interactions are essential for the formation of the LacDiNAc group on N- and O-glycans, which are recognized by specific receptors and lectins, influencing various biological phenomena such as cell differentiation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the expression of the LacDiNAc group on N-glycans of cell surface glycoproteins, including β1-integrin, affects cellular invasion and other malignant properties of cancer cells . Additionally, the re-expression of the LacDiNAc group on N-glycans in breast cancer cells can partially restore normal properties and suppress malignant phenotypes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is synthesized by β4GalNAcT3 or β4GalNAcT4, which transfer GalNAc to GlcNAc residues . This process is regulated by the unique PA14 domain of these enzymes, which is essential for their activity . The presence of LacDiNAc negatively impacts the actions of many glycosyltransferases for terminal modifications, including sialylation and fucosylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the expression level of the LacDiNAc group decreases in primary carcinoma lesions compared to surrounding normal tissues . Additionally, the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the formation of hepatic granulomas triggered by LacDiNAc-containing glycoconjugates can be observed over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not produce significant biological responses . It is essential to determine the optimal dosage to achieve the desired effects without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of N- and O-glycans . The compound interacts with enzymes such as β4GalNAcT3 and β4GalNAcT4, which facilitate the transfer of GalNAc to GlcNAc residues . These interactions are crucial for the regulation of glycoprotein functions and the modulation of metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily in the Golgi apparatus, where it is involved in the synthesis of glycoproteins . The enzyme β4GalNAc-T3, responsible for the formation of LacDiNAc, is localized in the supra-nuclear region of surface mucous cells in the gastric mucosa . This localization is essential for the proper formation and function of the LacDiNAc group on glycoproteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: LacDiNAc(I) MP Glycoside can be synthesized through several chemical reactions involving lactose derivatives and glycosylation agents. The synthesis typically involves the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. Common reagents used include acetic anhydride, benzyl chloride, and various glycosyl donors.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using reactors and purification systems. The process requires precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: LacDiNAc(I) MP Glycoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium azide and iodide.

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

LacDiNAc(I) MP Glycoside has been explored for various scientific research applications, including:

  • Chemistry: Used as a glycosylation agent in the synthesis of complex glycoconjugates.

  • Biology: Studied for its role in cellular processes and interactions with glycoproteins.

  • Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and immune modulation.

  • Industry: Applied in the development of glyco-engineered products and biotechnological processes.

Comparison with Similar Compounds

LacDiNAc(I) MP Glycoside is compared with other similar compounds, such as LacNAc and other glycosides. Its uniqueness lies in its specific structural features and biological activities, which set it apart from other glycosides. Similar compounds include:

  • LacNAc: A simpler glycoside with similar biological functions.

  • Other Glycosides: Various glycosides with different structures and applications.

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Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O12/c1-10(28)24-16-20(32)18(30)14(8-26)35-22(16)37-21-17(25-11(2)29)23(36-15(9-27)19(21)31)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRBZLMELQPTLF-SZQBMKRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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